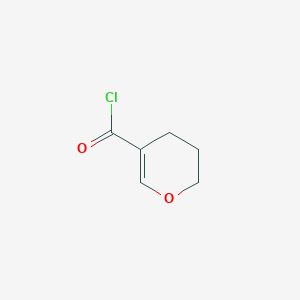
2-(3-Chloropropoxy)-1,3-dimethoxybenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Chloropropoxy)-1,3-dimethoxybenzene is an organic compound with the molecular formula C11H15ClO3 It is a derivative of benzene, featuring two methoxy groups and a chloropropoxy group attached to the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloropropoxy)-1,3-dimethoxybenzene typically involves the reaction of 1,3-dimethoxybenzene with 3-chloropropyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction. The general reaction scheme is as follows:
- Dissolve 1,3-dimethoxybenzene in an organic solvent.
- Add potassium carbonate to the solution.
- Introduce 3-chloropropyl chloride to the mixture.
- Heat the reaction mixture to reflux for several hours.
- Cool the mixture and extract the product using an organic solvent.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient mixing and reaction control. The product is typically purified using large-scale crystallization or distillation techniques.
化学反应分析
Types of Reactions
2-(3-Chloropropoxy)-1,3-dimethoxybenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloropropoxy group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form corresponding alcohols or alkanes using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, sodium thiolate, or sodium alkoxide in polar aprotic solvents.
Oxidation: Potassium permanganate in aqueous or acidic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, hydrogen gas with palladium on carbon catalyst.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
科学研究应用
2-(3-Chloropropoxy)-1,3-dimethoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
作用机制
The mechanism of action of 2-(3-Chloropropoxy)-1,3-dimethoxybenzene depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subject to ongoing research and may vary based on the specific application.
相似化合物的比较
Similar Compounds
2-(3-Chloropropoxy)-1-methoxy-4-nitrobenzene: Similar structure but with a nitro group, used in dye and pharmaceutical production.
2-(3-Chloropropoxy)-4-isopropyl-1-methylbenzene: Similar structure with isopropyl and methyl groups, used in insecticide research.
4-(3-Chloropropoxy)acetanilide: Similar structure with an acetanilide group, used in pharmaceutical research.
Uniqueness
2-(3-Chloropropoxy)-1,3-dimethoxybenzene is unique due to the presence of two methoxy groups and a chloropropoxy group, which confer distinct chemical reactivity and potential biological activity
属性
CAS 编号 |
24251-51-2 |
|---|---|
分子式 |
C11H15ClO3 |
分子量 |
230.69 g/mol |
IUPAC 名称 |
2-(3-chloropropoxy)-1,3-dimethoxybenzene |
InChI |
InChI=1S/C11H15ClO3/c1-13-9-5-3-6-10(14-2)11(9)15-8-4-7-12/h3,5-6H,4,7-8H2,1-2H3 |
InChI 键 |
XGOIFLYQJYTUNB-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C(=CC=C1)OC)OCCCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(6-Cyclopropyl-6-azaspiro[3.4]octan-2-yl)methanethiol](/img/structure/B13971871.png)
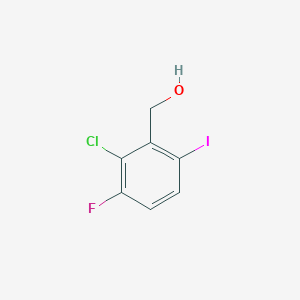
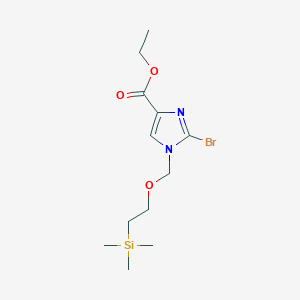
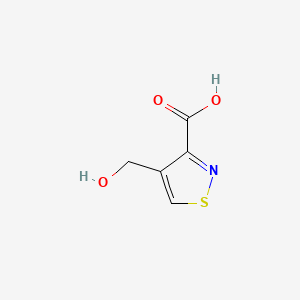
![1,3-Dihydro-1-(3-oxetanyl)-2h-imidazo[4,5-c]pyridin-2-one](/img/structure/B13971893.png)

![3-[(3,7-Dimethyl-2,6-octadienyl)oxy]propiononitrile](/img/structure/B13971897.png)
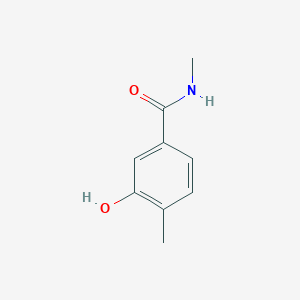
![2-[bis(carboxylatomethyl)amino]acetate;lead(2+)](/img/structure/B13971902.png)
![1-(2-Acetyl-2,8-diazaspiro[4.5]decan-8-yl)-2-chloroethanone](/img/structure/B13971910.png)
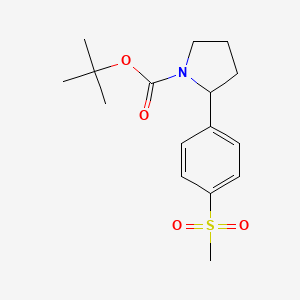

![Azireno[2,3,1-jk]carbazole](/img/structure/B13971928.png)
